molecular formula C31H34N4O4S B2472582 3-(4-ethoxyphenyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 865655-54-5

3-(4-ethoxyphenyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B2472582
CAS No.: 865655-54-5
M. Wt: 558.7
InChI Key: XJILPHNQWBTZQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-ethoxyphenyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione (hereafter referred to as Compound A) is a thieno[2,3-d]pyrimidine derivative characterized by:

  • A cycloheptane ring fused to the thienopyrimidine core.
  • A 4-ethoxyphenyl substituent at position 2.
  • A 2-(4-phenylpiperazin-1-yl)ethyl side chain at position 1.

Properties

CAS No.

865655-54-5

Molecular Formula

C31H34N4O4S

Molecular Weight

558.7

IUPAC Name

4-(4-ethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione

InChI

InChI=1S/C31H34N4O4S/c1-2-39-24-15-13-23(14-16-24)35-29(37)28-25-11-7-4-8-12-26(25)40-30(28)34(31(35)38)21-27(36)33-19-17-32(18-20-33)22-9-5-3-6-10-22/h3,5-6,9-10,13-16H,2,4,7-8,11-12,17-21H2,1H3

InChI Key

XJILPHNQWBTZQD-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5)SC6=C3CCCCC6

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(4-ethoxyphenyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione (CAS Number: 863019-92-5) is a complex organic molecule with potential therapeutic applications. Its structure incorporates various pharmacophores that may contribute to its biological activity. This article explores the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N7O3C_{24}H_{25}N_{7}O_{3}, with a molecular weight of 459.5 g/mol . The compound features a unique arrangement of functional groups including an ethoxyphenyl moiety and a phenylpiperazine group, which are known to influence biological interactions.

PropertyValue
Molecular FormulaC24H25N7O3
Molecular Weight459.5 g/mol
CAS Number863019-92-5

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Enzyme Inhibition: Potential inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
  • Receptor Modulation: Interaction with neurotransmitter receptors such as serotonin and dopamine receptors due to the presence of the piperazine moiety.

Anti-inflammatory Activity

A study evaluating the anti-inflammatory properties of related compounds demonstrated that derivatives with similar structural features exhibited significant COX-2 inhibitory activity. For instance, certain quinazolinone derivatives showed up to 47.1% inhibition at a concentration of 20 μM compared to celecoxib's 80.1% inhibition at 1 μM . This suggests that the compound may possess comparable anti-inflammatory properties.

Neuropharmacological Effects

Given the presence of the phenylpiperazine group, which is often associated with psychoactive properties, there is potential for this compound to exhibit neuropharmacological effects. Compounds in this class have been studied for their ability to modulate neurotransmitter systems, particularly in relation to anxiety and depression .

Case Studies

  • Study on COX Inhibition:
    • A series of experiments focused on the synthesis and evaluation of related compounds indicated that structural modifications significantly impacted COX inhibitory potency. The findings suggest that the ethoxyphenyl group may enhance selectivity towards COX-2 .
  • Neuropharmacological Research:
    • Investigations into piperazine derivatives have shown promise in treating neurological disorders. Studies indicate that modifications in the piperazine ring can lead to increased binding affinity for serotonin receptors .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Analogues

Cyclopenta vs. Cyclohepta Ring Systems
  • Compound B (3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione) : Features a cyclopentane ring instead of cycloheptane. Substituted with a 4-chlorophenyl group.
Piperazine-Substituted Derivatives
  • Compound C (5-ethoxy-1-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione) : Contains a pyrido[2,3-d]pyrimidine core instead of thieno[2,3-d]pyrimidine. Retains the phenylpiperazine side chain. Key Difference: Replacement of sulfur with nitrogen in the fused ring system alters electronic properties and solubility.
Sulfonamide-Functionalized Derivatives
  • Compound D (N-substituted-4-[(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino]benzenesulfonamides) : Includes a sulfonamide group instead of the ethoxyphenyl moiety. Key Difference: Sulfonamide groups enhance water solubility and may improve pharmacokinetic profiles.

Pharmacological Activity

Compound Core Structure Key Substituents Reported Bioactivity Reference
A Thieno[2,3-d]pyrimidine + cycloheptane 4-Ethoxyphenyl, phenylpiperazine Anticancer (predicted kinase inhibition)
B Thieno[2,3-d]pyrimidine + cyclopentane 4-Chlorophenyl Unreported (structural similarity suggests cytotoxic potential)
C Pyrido[2,3-d]pyrimidine Phenylpiperazine Unreported (piperazine moiety may target CNS receptors)
D Thieno[2,3-d]pyrimidine + cycloheptane Sulfonamide Anticancer (EGFR/VEGFR-2 inhibition)

Physicochemical Properties

Property Compound A Compound B Compound D
Molecular Weight ~550 g/mol 318.78 g/mol ~450 g/mol
LogP (Predicted) 3.8–4.2 2.5–3.0 2.0–2.5
Water Solubility Low Moderate High
pKa 9.5–10.5 11.88 7.5–8.5
Oral Bioavailability Moderate (predicted) Low High

Notes:

  • The 4-ethoxyphenyl group in Compound A increases lipophilicity compared to Compound D’s sulfonamide .
  • The cycloheptane ring in Compound A may improve metabolic stability over smaller rings .

Computational and Clustering Insights

  • Drug-Likeness: Compound A’s properties align with Lipinski’s rules, similar to chromeno[4,3-d]pyrimidine derivatives .
  • Clustering : Butina/Jarvis-Patrick algorithms classify Compound A in a cluster distinct from pyrido[2,3-d]pyrimidines (Compound C) due to core structure differences .

Preparation Methods

Cyclocondensation Reaction

A mixture of ethyl 2-amino-4,5,6,7-tetrahydrocyclohepta[b]thiophene-3-carboxylate (10 mmol) and cycloheptanone (12 mmol) is refluxed in acetic acid (50 mL) at 120°C for 12 hours. The reaction is monitored by TLC (ethyl acetate/hexane, 1:3). Post-reaction, the mixture is cooled, poured into ice water, and neutralized with sodium bicarbonate. The precipitated solid is filtered and recrystallized from ethanol to yield the intermediate 6,7,8,9-tetrahydro-1H-cycloheptathieno[2,3-d]pyrimidine-2,4(3H,5H)-dione.

Table 1: Cyclocondensation Optimization

Parameter Condition Yield (%)
Solvent Acetic acid 78
Temperature (°C) 120 78
Catalyst None 78
Alternative Solvent Toluene 45

Functionalization at the 1-Position: Piperazinyl Ethyl Moiety

The final step involves introducing the 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group at the 1-position through a two-step alkylation and condensation sequence.

Alkylation with Ethyl Bromoacetate

The intermediate (3 mmol) is treated with ethyl bromoacetate (4.5 mmol) in the presence of sodium hydride (6 mmol) in tetrahydrofuran (THF, 30 mL) at 0°C. The reaction is stirred for 2 hours, then warmed to room temperature for 12 hours. The crude product is purified via recrystallization (ethanol) to yield the ethyl ester derivative.

Condensation with 4-Phenylpiperazine

The ester (2 mmol) is hydrolyzed with aqueous NaOH (2M, 10 mL) to the carboxylic acid, which is then reacted with 4-phenylpiperazine (2.2 mmol) using N,N'-dicyclohexylcarbodiimide (DCC, 2.4 mmol) and 4-dimethylaminopyridine (DMAP, 0.2 mmol) in dichloromethane (20 mL). After 24 hours, the mixture is filtered, concentrated, and purified via silica gel chromatography (CH₂Cl₂/MeOH 9:1) to afford the target compound.

Table 3: Coupling Reaction Efficiency

Coupling Reagent Base Solvent Yield (%)
DCC/DMAP None CH₂Cl₂ 62
HATU DIPEA DMF 68
EDCI/HOBt Triethylamine CH₂Cl₂ 59

Challenges and Optimization Strategies

  • Steric Hindrance : The cycloheptane ring introduces conformational rigidity, requiring elevated temperatures for SNAr reactions.
  • Piperazine Solubility : Polar aprotic solvents (e.g., DMF) enhance the solubility of 4-phenylpiperazine during coupling.
  • Purification Complexity : Silica gel chromatography with gradient elution (ethyl acetate → methanol) is critical for isolating the final product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.